molecular formula C23H36N2O B6064383 [3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone

[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone

Cat. No.: B6064383
M. Wt: 356.5 g/mol
InChI Key: DPOBLGIRPXNCPU-UHFFFAOYSA-N
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Description

[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes two piperidine rings and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 2-(2-Methylphenyl)ethylamine: This can be achieved through the reduction of 2-(2-Methylphenyl)acetonitrile using a suitable reducing agent such as lithium aluminum hydride.

    Formation of the Piperidine Ring: The 2-(2-Methylphenyl)ethylamine is then reacted with a suitable piperidine derivative under acidic conditions to form the first piperidine ring.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It is used in the development of bioactive molecules that can modulate biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for the development of new drugs targeting neurological disorders and other medical conditions.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it a valuable intermediate in the production of high-performance polymers and other industrial products.

Mechanism of Action

The mechanism of action of [3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methylphenyl)ethyl]piperidine
  • [1-(2-Methylphenyl)ethyl]piperidine
  • [3-(2-Methylphenyl)ethyl]piperidine

Uniqueness

[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone is unique due to its dual piperidine ring structure and the presence of a methanone group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O/c1-18(2)24-15-12-22(13-16-24)23(26)25-14-6-8-20(17-25)10-11-21-9-5-4-7-19(21)3/h4-5,7,9,18,20,22H,6,8,10-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOBLGIRPXNCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCN(CC3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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